molecular formula C18H22N4O2 B5617285 (1S*,5R*)-6-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-6-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

Cat. No. B5617285
M. Wt: 326.4 g/mol
InChI Key: YSSOXJQAVXZKRG-JKSUJKDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related diazabicyclo nonane derivatives involves complex organic synthesis techniques, including ring closure reactions and aminomethylation. For example, the synthesis of a similar compound, 4-(5-methyloxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane (CP-810,123), involves a series of reactions to achieve a compound with high oral bioavailability and excellent brain penetration, indicating the complexity and the precision required in synthesizing such compounds (O’Donnell et al., 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by their bicyclic nature, with the presence of diaza (nitrogen-containing) rings contributing to their unique chemical properties. The structural analysis often involves spectroscopic methods, as seen in the study of similar compounds where spectral data and elemental analysis were used to establish the chemical structure (Halim & Ibrahim, 2022).

Chemical Reactions and Properties

The chemical reactivity of such compounds is influenced by their bicyclic structure and the functional groups attached. For instance, aminomethylation of related compounds leads to the formation of new diazabicyclo nonane derivatives, showcasing the potential for chemical modifications and the synthesis of new molecules (Dotsenko, Krivokolysko & Litvinov, 2007).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for understanding the compound's behavior in biological systems and its potential as a pharmacotherapy agent. The synthesis and structural elucidation of related compounds provide insights into their physical characteristics, which are essential for their application in medicinal chemistry (Puchnin et al., 2012).

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13-7-17(24-20-13)18(23)22-11-15-4-5-16(22)12-21(10-15)9-14-3-2-6-19-8-14/h2-3,6-8,15-16H,4-5,9-12H2,1H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSSOXJQAVXZKRG-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)C(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S*,5R*)-6-[(3-methylisoxazol-5-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane

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